2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid
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Overview
Description
2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid is a compound that belongs to the class of hydrazinecarbothioamides It is characterized by the presence of a hydrazinecarbothioamide group attached to a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid typically involves the reaction of hydrazinecarbothioamide with a suitable precursor. One common method involves the condensation of hydrazinecarbothioamide with a ketone or aldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarbothioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a wide range of products, including substituted hydrazinecarbothioamides .
Scientific Research Applications
2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydrazinecarbothioamide group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes and disrupt their integrity, leading to cell death. The exact pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Carbamothioylhydrazinylidene)acetic acid: A similar compound with a different backbone structure.
4-[(E)-(2-Carbamothioylhydrazinylidene)methyl]benzoic acid: Another related compound with a benzoic acid backbone.
Uniqueness
2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid is unique due to its specific structural features, such as the dimethylbutanoic acid backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,3)4(5(11)12)9-10-6(8)13/h1-3H3,(H,11,12)(H3,8,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVQBJYWVRAVSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=NNC(=S)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757538 |
Source
|
Record name | 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91912-92-4 |
Source
|
Record name | 2-(2-Carbamothioylhydrazinylidene)-3,3-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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